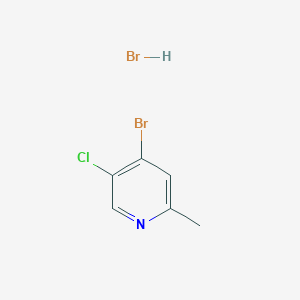

4-Bromo-5-chloro-2-methylpyridine hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

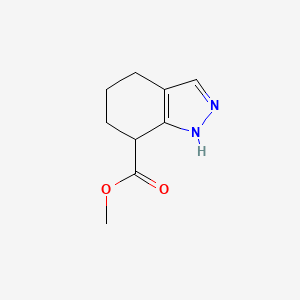

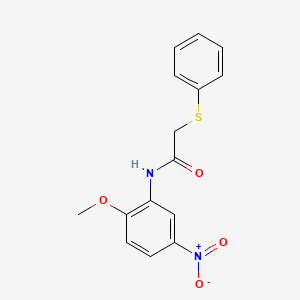

“4-Bromo-5-chloro-2-methylpyridine hydrobromide” is a chemical compound with the CAS Number: 2227206-20-2. It has a molecular weight of 287.38 . The compound is used in various applications due to its unique properties .

Molecular Structure Analysis

The InChI code for “4-Bromo-5-chloro-2-methylpyridine hydrobromide” is 1S/C6H5BrClN.BrH/c1-4-2-5 (7)6 (8)3-9-4;/h2-3H,1H3;1H . This code provides a specific description of the molecule’s structure, including the positions of the bromine, chlorine, and methyl groups on the pyridine ring .Physical And Chemical Properties Analysis

The compound has a molecular weight of 287.38 . It’s important to note that the physical and chemical properties of a substance can greatly influence its reactivity, stability, and uses .Scientific Research Applications

Organic Synthesis

4-Bromo-5-chloro-2-methylpyridine hydrobromide: is a valuable intermediate in organic synthesis. It is particularly useful in the α-bromination of carbonyl compounds, a significant reaction in organic chemistry. This compound has been employed in the synthesis of 4-chloro-α-bromo-acetophenone at high temperatures, showcasing its utility in facilitating bromination reactions .

Pesticide Production

The compound’s role in pesticide production is linked to its use as an intermediate in the synthesis of bromoacetophenone derivatives . These derivatives are crucial in the production of certain pesticides, highlighting the compound’s importance in agricultural chemistry .

Chemical Education

4-Bromo-5-chloro-2-methylpyridine hydrobromide: has been utilized in experimental teaching to engage junior undergraduates in chemical innovation experiments. It provides a hands-on experience in bromination reactions, reinforcing fundamental skills in chemistry experimentation among students .

Innovation in Experimental Techniques

This compound has been part of innovative experiments that explore the effects of reaction time, temperature, and dosage of the brominating agent. Such experiments contribute to the advancement of experimental methodologies and the optimization of chemical reactions .

Chemical Research

In chemical research, 4-Bromo-5-chloro-2-methylpyridine hydrobromide is used to investigate the efficiency of different brominating agents. Studies have compared its effectiveness against other compounds like NBS and cupric bromide , providing insights into the most efficient methods for bromination .

Analytical Chemistry

The compound’s properties, such as its purity and molecular weight , are essential for analytical standards and calibration in various analytical techniques, including HPLC and LC-MS . It helps in the accurate determination of chemical compositions and the study of reaction kinetics .

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-bromo-5-chloro-2-methylpyridine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN.BrH/c1-4-2-5(7)6(8)3-9-4;/h2-3H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMGEELBONNGKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)Cl)Br.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-chloro-2-methylpyridine hydrobromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide](/img/structure/B2886749.png)

![ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2886752.png)

![3-[2-(allylsulfanyl)-4-pyrimidinyl]-1-(4-methylphenyl)-4(1H)-pyridazinone](/img/structure/B2886754.png)

![N-[1-(1-benzofuran-2-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2886755.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2886756.png)

![N-[[5-[(4-bromophenyl)methylsulfanyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2886757.png)

![(3'-Chloro-[1,1'-biphenyl]-4-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2886761.png)

![1-Ethyl-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea](/img/structure/B2886764.png)